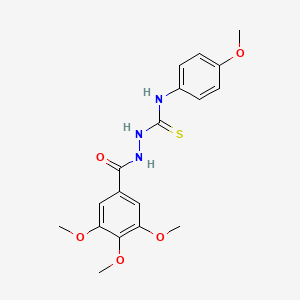
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.
Mécanisme D'action
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide works by activating the kappa opioid receptor, which is involved in the regulation of pain and itch signals in the body. When activated, the kappa opioid receptor inhibits the release of neurotransmitters that transmit pain and itch signals, resulting in reduced pain and itchiness.
Biochemical and Physiological Effects:
In addition to its pain and itch-reducing effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various medical conditions, including cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, making it a valuable tool for studying the role of the kappa opioid receptor in pain and itch signaling. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, including exploring its potential use in the treatment of other medical conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate large-scale production and clinical use.
Conclusion:
In conclusion, this compound is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its unique mechanism of action and lower potential for abuse and addiction make it a promising alternative to traditional opioid medications. Further research is needed to fully understand its potential uses and limitations, and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide is synthesized through a multistep process that involves the reaction of 4,4-difluorocyclohexanone with o-toluidine to form the intermediate compound, which is then reacted with acetic anhydride to produce this compound. The synthesis method for this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. Clinical trials have shown that this compound is effective in reducing pain and itchiness, without producing the side effects associated with traditional opioid medications. In addition, this compound has been shown to have a lower potential for abuse and addiction, making it a promising alternative to traditional opioids.
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-4-2-3-5-12(11)10-14(19)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJYDFGNAXMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)

![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)
![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)


![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)

![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2790047.png)